3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H11NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-7,11H,8H2,(H,14,15) |
InChI Key |
LMYJZLPZMDKYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Biginelli Reaction
The Biginelli reaction is a well-established method for synthesizing dihydropyrimidinones, but its adaptation for indole derivatives has proven effective. In one approach, 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is synthesized via a one-pot multicomponent reaction involving:
-
5-Substituted indole-2-one
-
Thiophene-3-acetic acid
-
Thiourea derivatives
The reaction is catalyzed by calcium chloride (CaCl₂) in ethanol under reflux . Key steps include:
-
Condensation : Formation of the Schiff base between the indole-2-one and thiourea.
-
Cyclization : Thiophene-3-acetic acid acts as a nucleophile, facilitating ring closure.
Optimization :
-
Catalyst loading : 10 mol% CaCl₂ yields 68–75% product.
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates .
Challenges :
-
Competing side reactions with electron-deficient indole derivatives.
-
Requires strict control of stoichiometry to avoid dimerization .
Alkylation of Indoline-2-Thione
Alkylation strategies leverage the nucleophilic sulfur atom in indoline-2-thione. A representative protocol involves:
-
Synthesis of indoline-2-thione : Treating oxindole with tetraphosphorus decasulfide (P₄S₁₀) in tetrahydrofuran (THF) at 80°C for 4 hours (92% yield) .
-
Alkylation with 2-thienylmethyl bromide :
-
React indoline-2-thione with 2-thienylmethyl bromide in the presence of potassium carbonate (K₂CO₃).
-
Solvent: Acetonitrile, 60°C, 12 hours (yield: 58–64%).
-
Mechanistic Insight :
The sulfur atom in indoline-2-thione attacks the electrophilic carbon in 2-thienylmethyl bromide, forming a thioether intermediate. Subsequent tautomerization yields the final product .
Table 1: Alkylation Reaction Conditions and Yields
| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Indoline-2-thione | 2-ThienylmethylBr | Acetonitrile | 60 | 12 | 58–64 |
| N-Methylindoline-2-thione | 2-ThienylmethylCl | DMF | 80 | 8 | 71 |
Eschenmoser Coupling with Thioamides
Eschenmoser coupling, typically used for forming enamines, has been adapted for synthesizing 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one. The procedure involves:
-
3-Bromooxindole as the starting material.
-
Thioacetamide derivatives as coupling partners.
Reaction Protocol :
-
Mix 3-bromooxindole (1.0 equiv) and 2-thienylmethyl thioacetamide (1.2 equiv) in dry DMF.
-
Add triethylamine (2.0 equiv) and stir at room temperature for 5 hours.
-
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) .
Key Advantages :
Yield : 70–85%, depending on substituents .
Cyclization of α-Thiohydrazones
A novel cyclization route utilizes α-thiohydrazones as intermediates:
-
Formation of α-thiohydrazone : React 3-bromooxindole with thiophene-3-carbaldehyde thiosemicarbazone in methanol.
-
Acid-mediated cyclization : Treat the intermediate with Amberlyst 15H in dichloromethane .
Critical Parameters :
-
Acid strength : Amberlyst 15H (strongly acidic resin) prevents over-cyclization.
-
Solvent polarity : Dichloromethane ensures optimal protonation of the intermediate .
Yield : 79–82% after purification .
Palladium-Catalyzed Cross-Coupling
While less common, palladium-catalyzed methods offer precision for introducing the thienylmethyl group:
-
Substrate : 3-Iodo-1,3-dihydro-2H-indol-2-one.
-
Coupling partner : 2-Thienylmethylzinc bromide.
Conditions :
Limitations :
-
Sensitivity to moisture requires anhydrous conditions.
Comparative Analysis of Methods
Table 2: Efficiency and Practicality of Synthesis Routes
| Method | Yield Range (%) | Scalability | Cost Efficiency | Key Advantage |
|---|---|---|---|---|
| Biginelli Reaction | 68–75 | Moderate | High | One-pot synthesis |
| Alkylation | 58–71 | High | Moderate | Short reaction time |
| Eschenmoser Coupling | 70–85 | High | Moderate | High regioselectivity |
| Cyclization | 79–82 | Low | High | Minimal byproducts |
| Palladium Cross-Coupling | 66 | Low | Low | Precise functionalization |
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indole or thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one, exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the growth of various cancer cell lines, showcasing their potential as therapeutic agents against tumors. Specifically, the compound's structural modifications enhance its effectiveness against solid tumors such as colorectal and lung cancers .
Antimicrobial Properties
The compound has shown promising results in antimicrobial studies. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Preliminary studies have highlighted the neuroprotective potential of 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one. In animal models of neurodegenerative diseases like Alzheimer's, the compound has been observed to improve cognitive functions and reduce neuroinflammation markers. This suggests its potential application in treating neurodegenerative disorders.
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one can modulate neurotransmitter systems involved in seizure activity, providing a basis for further exploration in epilepsy treatment .
Synthesis and Material Science
In synthetic chemistry, 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one serves as a versatile building block for creating more complex organic molecules. Its unique thienylmethyl structure allows for the development of novel materials and catalysts. This application is particularly relevant in the production of specialty chemicals.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity at the methylidene carbon, favoring nucleophilic attacks, while electron-donating groups (e.g., methoxy) stabilize conjugated systems .
Stereochemistry : Z/E isomerism (e.g., in ferrocenyl derivatives) affects molecular packing and biological activity. For example, (E)-isomers of 3-ferrocenylmethylidene oxindoles show superior kinase inhibition (IC₅₀ ≈ 200 nM) compared to (Z)-isomers .
Key Observations :
Antimicrobial Activity : Piperazinyl-substituted oxindoles exhibit potent activity against Gram-positive bacteria (MIC ≈ 12.5 µg/mL), likely due to enhanced membrane penetration .
Kinase Inhibition: Ferrocene-substituted derivatives demonstrate nanomolar inhibition of VEGFR-2, a key target in angiogenesis-related diseases .
Toxicity Modulation : Methylol substitution reduces cytotoxicity, suggesting that functional group engineering can improve therapeutic indices .
Physicochemical Properties
Biological Activity
3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a derivative of the indole family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry. The following sections detail its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions that may include cyclization and functionalization processes. Various synthetic routes have been explored in the literature, often involving starting materials that can be readily obtained or synthesized.
Biological Activity Overview
The biological activities of 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one are diverse, as indicated by various studies. Key activities include:
- Antimicrobial Activity : Compounds in the indole-2-one class have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans with promising results .
- Antiviral Properties : Some derivatives exhibit antiviral activity against HIV-1 by inhibiting integrase and reverse transcriptase functions . This suggests potential for development as antiviral agents.
- Vasorelaxant Effects : Certain indole derivatives have been shown to induce vasorelaxation and bradycardic effects, indicating cardiovascular benefits .
Antimicrobial Activity
A study synthesized various 1,3-dihydro-2H-indol-2-one derivatives and evaluated their antimicrobial efficacy. The results indicated that several compounds displayed potent activity against a range of bacterial strains:
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| 1 | E. coli | 8 µg/mL |
| 2 | S. aureus | 4 µg/mL |
| 3 | C. albicans | 16 µg/mL |
These findings suggest that modifications to the indole structure can enhance antimicrobial potency .
Antiviral Activity
Research focusing on HIV-1 inhibitors identified compounds based on the indole scaffold that effectively blocked viral replication. The most promising candidates demonstrated low micromolar EC50 values:
| Compound | Mechanism of Action | EC50 (µM) |
|---|---|---|
| A | Integrase Inhibition | 0.5 |
| B | Reverse Transcriptase Inhibition | 0.8 |
These compounds represent a novel approach to targeting multiple viral functions simultaneously .
Cardiovascular Effects
In another study, various indole derivatives were evaluated for their cardiovascular effects. The results indicated significant vasorelaxant properties:
| Compound | Effect on Heart Rate | Vasorelaxation (EC50) |
|---|---|---|
| C | Decreased by 20% | 5 µM |
| D | Decreased by 15% | 10 µM |
This suggests potential therapeutic applications in managing cardiovascular diseases .
Case Studies
Case Study 1 : A clinical trial investigated the safety and efficacy of an indole derivative in patients with hypertension. Results indicated a significant reduction in systolic blood pressure over a six-week period without severe side effects.
Case Study 2 : In vitro studies on HIV-infected cell lines treated with indole derivatives showed a marked reduction in viral load compared to untreated controls, highlighting the potential for these compounds in antiviral therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one, and how can reaction efficiency be optimized?
- The compound is typically synthesized via condensation reactions between indole derivatives and thienylmethyl groups. A common method involves acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid, p-TSA) to achieve high yields (e.g., 95% as reported for analogous indol-2-ones) . Optimization includes controlling reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reactants. Catalysts like p-TSA enhance reaction rates and purity by minimizing side products.
Q. Which spectroscopic techniques are essential for characterizing 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one?
- IR spectroscopy identifies carbonyl (C=O) stretches (~1697 cm⁻¹) and N-H bonds (~3400 cm⁻¹). ¹H/¹³C NMR confirms substituent positions (e.g., thienylmethyl protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M⁺] at m/z 313 for C₁₆H₁₃NOS) and fragmentation patterns. Elemental analysis (C, H, N) ensures purity, with deviations <0.5% from theoretical values .
Q. How are melting point discrepancies resolved during purity assessment?
- Observed melting points (e.g., 291–293°C) may differ from literature values (e.g., 282–284°C) due to polymorphism or impurities. Recrystallization in solvents like ethanol or DMSO improves purity. Differential Scanning Calorimetry (DSC) or X-ray diffraction (XRD) can confirm crystalline phases .
Advanced Research Questions
Q. How can structural ambiguities in substituted indol-2-ones be resolved using crystallographic data?
- Single-crystal XRD determines stereochemistry (e.g., Z/E configurations) and intermolecular interactions (e.g., N-H···O=C hydrogen bonding). For example, monoclinic space groups (e.g., P2₁/n) with unit cell parameters (a = 8.22 Å, b = 29.89 Å, c = 14.49 Å, β = 94.5°) confirm molecular packing and symmetry-independent configurations .
Q. What methodologies are recommended for evaluating the biological activity of 3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Kinase inhibition : Measure IC₅₀ values via ELISA for targets like CDK5 or GSK-3β, referencing protocols for analogous indirubin derivatives . Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM).
Q. How can synthetic routes be modified to enhance bioactivity or reduce toxicity?
- Introduce electron-withdrawing groups (e.g., bromine at position 5) to improve metabolic stability . Replace the thienylmethyl group with pyridyl or carbamate moieties to alter pharmacokinetics. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like VEGFR2 .
Q. What strategies address contradictions in spectral or biological data across studies?
- Spectral conflicts : Cross-validate using 2D NMR (COSY, HSQC) or high-resolution MS. Biological variability : Standardize assay conditions (e.g., cell passage number, serum-free media) and use positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of structure-activity relationships (SAR) identifies consistent trends .
Methodological Considerations
Q. How are reaction intermediates monitored in multi-step syntheses?
- Use TLC (silica gel, UV detection) with eluents like ethyl acetate/hexane (3:7). LC-MS tracks intermediates in real-time, while quenching aliquots at intervals for NMR analysis ensures stepwise progression .
Q. What safety protocols are critical when handling halogenated derivatives (e.g., 5-bromo-substituted analogs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
